molecular formula C14H11NOS B5149874 Benzothiazol-2-yl-phenyl-methanol CAS No. 22841-77-6

Benzothiazol-2-yl-phenyl-methanol

Cat. No.: B5149874
CAS No.: 22841-77-6
M. Wt: 241.31 g/mol
InChI Key: CIGCMDAWHHOUBO-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-phenyl-methanol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. The presence of the benzothiazole moiety imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazol-2-yl-phenyl-methanol typically involves the reaction of benzothiazole with benzaldehyde in the presence of a suitable catalyst. One common method is the condensation reaction, where benzothiazole and benzaldehyde are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis. Advanced techniques like microwave irradiation and one-pot multicomponent reactions have also been explored to enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Benzothiazol-2-yl-phenyl-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form benzothiazol-2-yl-phenyl-ketone.

    Reduction: The compound can be reduced to form benzothiazol-2-yl-phenyl-methane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Benzothiazol-2-yl-phenyl-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials .

Mechanism of Action

The mechanism of action of benzothiazol-2-yl-phenyl-methanol involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

  • Benzothiazol-2-yl-phenyl-ketone
  • Benzothiazol-2-yl-phenyl-methane
  • Benzothiazol-2-yl-phenyl-amine

Comparison: Benzothiazol-2-yl-phenyl-methanol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to benzothiazol-2-yl-phenyl-ketone, it is less prone to oxidation but can undergo reduction more readily. Its antimicrobial properties may differ

Properties

IUPAC Name

1,3-benzothiazol-2-yl(phenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c16-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)17-14/h1-9,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGCMDAWHHOUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292894
Record name Benzothiazol-2-yl-phenyl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22841-77-6
Record name NSC86382
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazol-2-yl-phenyl-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of benzothiazole (1.35 g) in tetrahydrofurane (10 mL) in a dried round bottom balloon is cooled at −70° C. A solution of butyl lithium (4.1 mL) is added and the mixture stirred for 15 minutes. Benzaldehyde (1.03 mL) diluted with tetrahydrofurane (10 mL) is then added. The mixture is stirred at −70° C. for 1 h, allowed to warm to −20° C. and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. Organic extracts are pooled, dried over magnesium sulfate and concentrated under reduced pressure. Trituration of the residue with diisopropyl oxide affords benzothiazol-2-ylphenylmethanol.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of o-aminothiophenol (23.5 g) and dl-mandelic acid (25 g) was refluxed in xylene with a Dean-Stark tube for two days.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of O-aminothiophenol (23.5 g.) and dl-mandelic acid (25 g.) was refluxed in xylene with a Dean-Stark tube for two days.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of benzothiazole (1.35 g) in tetrahydrofurane (10 mL) in a dried round bottom baloon is cooled at −70° C. A solution of butyl lithium (4.1 mL) is added and the mixture stirred for 15 minutes. Benzaldehyde (1.03 mL) diluted with tetrahydrofurane (10 mL) is then added. The mixture is stirred at −70° C. for 1 h, allowed to warm to −20° C. and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate. Organic extracts are pooled, dried over magnesium sulfate and concentrated under reduced pressure. Trituration of the residue with diisopropyl oxyde affords benzothiazol-2-ylphenylmethanol.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.03 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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